
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group attached to a pyrazolyl-propanamine backbone, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the Propanamine Backbone: The final step involves the alkylation of the pyrazole derivative with a suitable alkylating agent, such as a haloalkane, to form the propanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines and reduced forms.
Substitution Products: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(2-Chlorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
n-(2-Methylbenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a methylbenzyl group.
Uniqueness
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties, such as increased stability and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C13H16FN3 |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H16FN3/c1-11(10-17-8-4-7-16-17)15-9-12-5-2-3-6-13(12)14/h2-8,11,15H,9-10H2,1H3 |
InChI-Schlüssel |
SLHZGSLFQOOCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CC=N1)NCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B14909204.png)
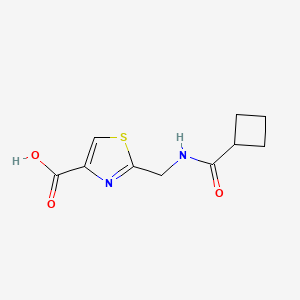
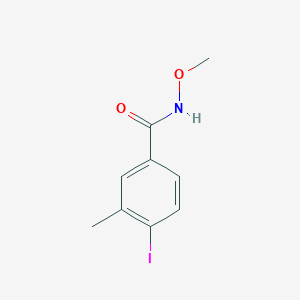

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

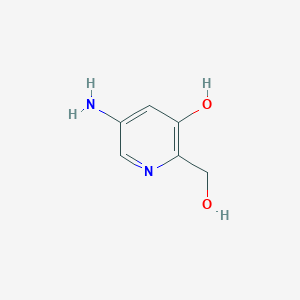


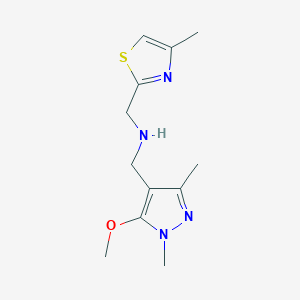
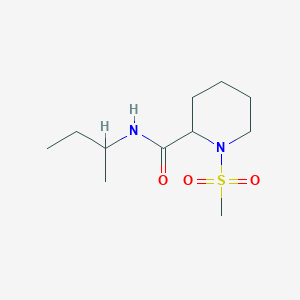
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

